molecular formula C25H24ClN3O2 B11565138 (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide

Cat. No.: B11565138
M. Wt: 433.9 g/mol
InChI Key: ZIYBRWGSSRCUDE-MTDXEUNCSA-N
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Description

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an acetamido group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and chloromethylphenyl intermediates. These intermediates are then coupled through a series of reactions, including acylation and amidation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the biphenyl and chloromethylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules are studied to understand its potential as a biochemical tool.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate these pathways and understand the compound’s full range of activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

(3E)-N-(5-chloro-2-methylphenyl)-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C25H24ClN3O2/c1-17-8-13-22(26)16-23(17)27-24(30)14-18(2)28-29-25(31)15-19-9-11-21(12-10-19)20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3,(H,27,30)(H,29,31)/b28-18+

InChI Key

ZIYBRWGSSRCUDE-MTDXEUNCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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